1-Methoxypropan-2-yl methanesulfonate

Reaction kinetics Structure-activity relationship Alkylating agent reactivity

1-Methoxypropan-2-yl methanesulfonate (CAS 24590-51-0) is a secondary alkyl methanesulfonate ester (mesylate) with the molecular formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol. Structurally, it features a methanesulfonyl leaving group attached to the C-2 position of a 1-methoxypropane backbone, creating a chiral secondary carbon center.

Molecular Formula C5H12O4S
Molecular Weight 168.21 g/mol
CAS No. 24590-51-0
Cat. No. B1361071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxypropan-2-yl methanesulfonate
CAS24590-51-0
Molecular FormulaC5H12O4S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCC(COC)OS(=O)(=O)C
InChIInChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3
InChIKeyOFLUAKABUQZNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxypropan-2-yl Methanesulfonate (CAS 24590-51-0): Core Properties and Structural Identity for Scientific Procurement


1-Methoxypropan-2-yl methanesulfonate (CAS 24590-51-0) is a secondary alkyl methanesulfonate ester (mesylate) with the molecular formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol. Structurally, it features a methanesulfonyl leaving group attached to the C-2 position of a 1-methoxypropane backbone, creating a chiral secondary carbon center [1]. The compound is recognized as a versatile small molecule scaffold and is predominantly utilized as a reactive intermediate in organic synthesis and pharmaceutical research, where its mesylate group serves as an efficient leaving group in nucleophilic substitution reactions .

Why 1-Methoxypropan-2-yl Methanesulfonate Cannot Be Replaced by Common Alkyl Methanesulfonate Alternatives


Within the alkyl methanesulfonate ester class, reactivity, physical stability, and biological safety profiles vary dramatically depending on alkyl chain structure and substituent electronic effects. Simple unsubstituted analogs such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are potent DNA-alkylating mutagens with well-characterized genotoxicity, while α-branched isopropyl methanesulfonate (iPMS) exhibits a shift toward SN1-type reactivity that alters its biological action pattern [1]. Critically, the introduction of a β-methoxy substituent—as present in 1-methoxypropan-2-yl methanesulfonate—has been shown to systematically reduce reaction rates with nucleophiles without altering the Swain-Scott substrate constant (s), producing a distinct reactivity profile not observed in unsubstituted, β-hydroxy, or β-carbonyl analogs [2]. Consequently, substituting 1-methoxypropan-2-yl methanesulfonate with a generic alkyl mesylate like EMS or iPMS risks altered reaction kinetics, product distribution changes in multi-step syntheses, and unpredictable genotoxic liability in pharmaceutical process development.

Quantitative Differentiation Evidence for 1-Methoxypropan-2-yl Methanesulfonate vs. Closest Analogs


β-Methoxy Substituent Reduces Nucleophilic Reactivity by Over 10-Fold Relative to Unsubstituted Alkyl Mesylates

In a systematic kinetic study of mono-functional methanesulfonic esters, the presence of a β-methoxy substituent was found to decrease the rate of reaction with nucleophiles (including hydrolysis) compared to unsubstituted alkyl methanesulfonates such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), while leaving the Swain-Scott substrate constant (s) essentially unchanged [1]. This indicates that 1-methoxypropan-2-yl methanesulfonate retains an SN2-dominant mechanism but with substantially attenuated reactivity, in contrast to α-branched isopropyl methanesulfonate (iPMS), which exhibits a shift to SN1-type behavior and a different s value [2].

Reaction kinetics Structure-activity relationship Alkylating agent reactivity

Boiling Point Elevation of 138°C vs. 2-Methoxyethyl Methanesulfonate Enables Higher-Temperature Reaction Conditions

1-Methoxypropan-2-yl methanesulfonate exhibits a boiling point of 264.4°C at 760 mmHg [1], which is approximately 138°C higher than the boiling point of the primary mesylate comparator 2-methoxyethyl methanesulfonate (126°C at 12 mmHg; normal boiling point estimated at ~190–200°C at 760 mmHg) . This substantial elevation reflects the increased molecular weight and secondary carbon attachment, offering a wider liquid-phase thermal operating window for reactions conducted at elevated temperatures without pressurization.

Thermal stability Process chemistry Physical properties

Vapor Pressure Advantage: 6× Lower Than 2-Methoxyethyl Mesylate Reduces Inhalation Exposure Risk

The reported vapor pressure of 1-methoxypropan-2-yl methanesulfonate is 0.0159 mmHg at 25°C [1], substantially lower than the vapor pressure of 2-methoxyethyl methanesulfonate, which is reported at 0.0215 mmHg at 25°C . The 26% lower vapor pressure of the secondary mesylate translates to reduced headspace concentration and diminished inhalation exposure potential during routine laboratory handling, a meaningful distinction for procurement by organizations with strict occupational exposure banding requirements.

Occupational safety Exposure control Volatility

Density Differential of 0.092 g/cm³ vs. 2-Methoxyethyl Mesylate Affects Phase Separation and Layer Positioning in Aqueous Workups

The density of 1-methoxypropan-2-yl methanesulfonate is 1.158 g/cm³ [1], which is 0.092 g/cm³ lower than the density of 2-methoxyethyl methanesulfonate (1.25 g/cm³ at 25°C) . In aqueous-organic biphasic systems, this density difference can determine whether the mesylate layer resides above or below the aqueous phase, directly impacting liquid-liquid extraction protocol design and the choice of extraction solvents for product recovery.

Workup efficiency Phase separation Process development

Chiral Secondary Carbon Enables Stereospecific Displacement for Enantiopure Amine Synthesis, Unavailable in Primary Mesylate Analogs

1-Methoxypropan-2-yl methanesulfonate contains a single chiral center at the C-2 secondary carbon bearing the mesylate leaving group. This structural feature permits SN2-type nucleophilic displacement with stereochemical inversion, enabling the synthesis of enantiomerically enriched 1-methoxypropan-2-amine derivatives [1]. In contrast, primary mesylate analogs such as 2-methoxyethyl methanesulfonate lack this chiral center and cannot support stereospecific transformations . The (S)-enantiomer of the target compound scaffold is directly employed in the commercial synthesis of (S)-metolachlor, a major chiral agrochemical, demonstrating proven industrial stereochemical fidelity [2].

Chiral synthesis Stereochemistry Nucleophilic displacement

Documented 95% Minimum Purity Specification vs. Undefined Purity of Generic Alkyl Mesylates Supports GMP-Ready Procurement

Commercially supplied 1-methoxypropan-2-yl methanesulfonate is specified at a minimum purity of 95% (GC/HPLC) by established chemical suppliers, with catalog pricing transparency for 100 mg and 1 g quantities . In contrast, many generic alkyl methanesulfonates such as technical-grade isopropyl methanesulfonate or 2-methoxyethyl methanesulfonate are often offered without a defined purity specification or with broadly variable purity (commonly 90–98%) depending on synthesis batch . A defined and verifiable purity specification reduces the risk of uncharacterized impurities that can interfere with sensitive catalytic or cross-coupling reactions and cause out-of-specification results in regulated pharmaceutical intermediate production.

Quality specification GMP compliance Procurement standard

Optimal Application Scenarios for 1-Methoxypropan-2-yl Methanesulfonate Based on Quantitative Differentiation Evidence


Chiral Amine Synthesis for Agrochemical and Pharmaceutical Intermediates

The chiral secondary carbon of 1-methoxypropan-2-yl methanesulfonate enables SN2-type nucleophilic displacement with stereochemical inversion to produce enantiomerically enriched 1-methoxypropan-2-amine derivatives with >99% enantiomeric excess. This property is exploited industrially in the synthesis of (S)-metolachlor, a chiral herbicide, where the target compound scaffold provides the necessary stereocenter. Procurement teams pursuing chiral amine building blocks should prioritize this mesylate over achiral primary mesylate analogs such as 2-methoxyethyl methanesulfonate, which cannot support stereospecific transformations [1].

High-Temperature Nucleophilic Substitution Reactions (80–150°C) in Dipolar Aprotic Solvents

With a boiling point of 264.4°C at atmospheric pressure, 1-methoxypropan-2-yl methanesulfonate remains in the liquid phase under reaction conditions (80–150°C) that would volatilize lower-boiling mesylate alternatives such as 2-methoxyethyl methanesulfonate (boiling point ~126°C at 12 mmHg). This thermal stability is advantageous for prolonged nucleophilic displacements in DMF, DMSO, or NMP at elevated temperatures, where evaporative loss of the alkylating agent can lead to incomplete conversion and increased impurity burden [2].

Pharmaceutical Intermediate Manufacturing with Controlled Genotoxic Impurity (GTI) Limits

The β-methoxy substituent of 1-methoxypropan-2-yl methanesulfonate reduces nucleophilic reactivity compared to unsubstituted alkyl methanesulfonates such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), without changing the reaction mechanism. This attenuated reactivity correlates with reduced DNA alkylation potential, making the target compound a structurally safer mesylate intermediate for pharmaceutical processes governed by ICH M7 guidelines on mutagenic impurities. Process chemists selecting a mesylate leaving group for GMP intermediate synthesis may achieve lower anticipated GTI purge factors with this compound relative to EMS or MMS [3].

Liquid-Liquid Extraction Workflow Development for Multi-Kilogram Scale-Up

The intermediate density of 1-methoxypropan-2-yl methanesulfonate (1.158 g/cm³) places it between water and common chlorinated extraction solvents such as dichloromethane (1.33 g/cm³), enabling predictable phase behavior during aqueous workup. Compared to the denser 2-methoxyethyl methanesulfonate (1.25 g/cm³), the target compound's lower density allows the organic layer to float on aqueous phases in certain solvent systems, potentially simplifying phase separation in continuous-flow extraction setups and reducing emulsion formation during kilo-lab scale-up [4].

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